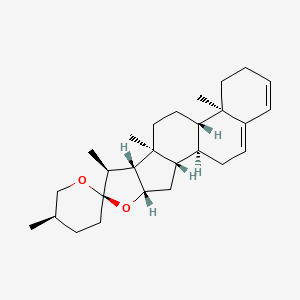
Diosgenin,dehydro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxy-delta3-diosgenin is a naturally occurring steroidal sapogenin, primarily derived from plants belonging to the Dioscoreaceae family This compound is structurally similar to diosgenin, a well-known precursor for the synthesis of various steroid hormones
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-delta3-diosgenin typically involves the extraction of diosgenin from plant sources, followed by chemical modifications. Diosgenin can be extracted using methods such as soxhlet extraction, heat reflux, ultrasonic-assisted extraction, and liquid-liquid extraction . The extracted diosgenin undergoes a series of chemical reactions, including deoxygenation and isomerization, to yield 3-Deoxy-delta3-diosgenin.
Industrial Production Methods: Industrial production of 3-Deoxy-delta3-diosgenin involves large-scale extraction of diosgenin from Dioscorea species, followed by chemical processing. The optimization of extraction parameters, such as solvent composition, solid-to-solvent ratio, particle size, time, and temperature, is crucial for maximizing yield . Advanced techniques like response surface methodology and artificial neural network modeling are employed to enhance the efficiency of the extraction process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Deoxy-delta3-diosgenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to remove oxygen functionalities and introduce hydrogen atoms.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of 3-Deoxy-delta3-diosgenin. These derivatives exhibit enhanced biological activities and are used in pharmaceutical research.
Aplicaciones Científicas De Investigación
3-Deoxy-delta3-diosgenin has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various steroidal compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Medicine: 3-Deoxy-delta3-diosgenin is explored for its potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: The compound is used in the production of steroidal drugs and as a raw material for the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3-Deoxy-delta3-diosgenin involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways such as the phosphatidylinositide-3 kinase (PI3K)/Akt pathway, extracellular signal-regulated kinase (ERK) pathway, and nuclear factor kappa B (NF-κB) pathway . These pathways play crucial roles in cell proliferation, apoptosis, and inflammation. By inhibiting these pathways, 3-Deoxy-delta3-diosgenin can reduce the proliferation of cancer cells, induce apoptosis, and suppress inflammation.
Comparación Con Compuestos Similares
3-Deoxy-delta3-diosgenin is structurally similar to other steroidal sapogenins such as diosgenin, dioscin, and yamogenin. it exhibits unique properties that distinguish it from these compounds:
Propiedades
Número CAS |
1672-65-7 |
|---|---|
Fórmula molecular |
C27H40O2 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-diene-6,2'-oxane] |
InChI |
InChI=1S/C27H40O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h5,7-8,17-18,20-24H,6,9-16H2,1-4H3/t17-,18+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |
Clave InChI |
YEQBGJNMHDZXRG-ASBKZRTJSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC=C6)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


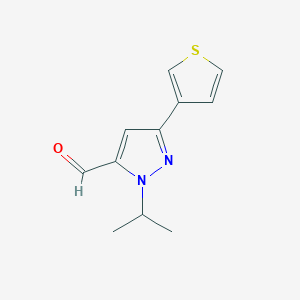
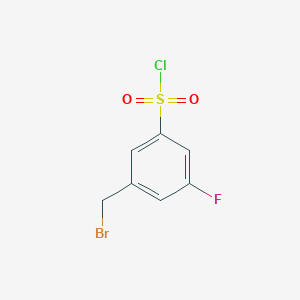
![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
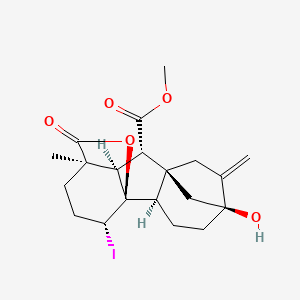
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
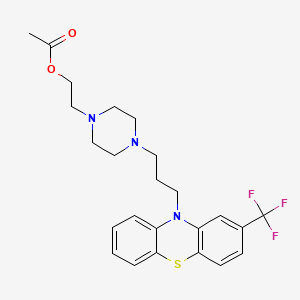
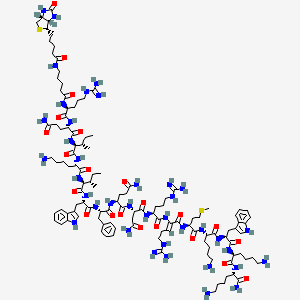
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13433507.png)
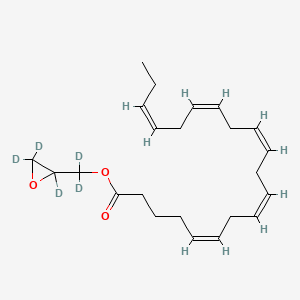

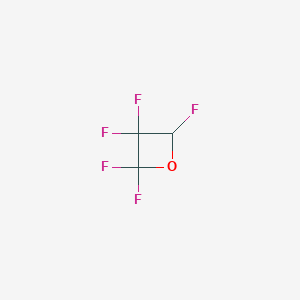
![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
